Cas no 868679-03-2 (N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide)

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide is a specialized pyridine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a dihydropyridinone core substituted with chloro- and fluoro-phenyl groups, enhancing its reactivity and binding affinity in biological systems. The compound’s fluorinated aromatic moieties contribute to improved metabolic stability and lipophilicity, making it a candidate for drug discovery targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise structural modifications, facilitating structure-activity relationship (SAR) studies. This compound is suited for use in high-throughput screening and as a synthetic intermediate in the development of novel bioactive molecules.
N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide structure
868679-03-2 structure
商品名:N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS番号:868679-03-2
MF:C19H13ClF2N2O3
メガワット:390.767930746078
CID:6327574
PubChem ID:7190090

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide
    • AKOS024612247
    • N-(3-chloro-4-fluorophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
    • SR-01000016088-1
    • F1825-0159
    • 868679-03-2
    • N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
    • SR-01000016088
    • N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
    • インチ: 1S/C19H13ClF2N2O3/c20-15-10-13(7-8-17(15)22)23-18(25)14-5-3-9-24(19(14)26)27-11-12-4-1-2-6-16(12)21/h1-10H,11H2,(H,23,25)
    • InChIKey: HWGCHTMJAZMYHL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)NC(C1=CC=CN(C1=O)OCC1C=CC=CC=1F)=O)F

計算された属性

  • せいみつぶんしりょう: 390.0582763g/mol
  • どういたいしつりょう: 390.0582763g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 628
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1825-0159-2μmol
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
868679-03-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1825-0159-10mg
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
868679-03-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1825-0159-3mg
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
868679-03-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1825-0159-25mg
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
868679-03-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1825-0159-100mg
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
868679-03-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1825-0159-20μmol
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
868679-03-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1825-0159-40mg
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
868679-03-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1825-0159-5mg
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
868679-03-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1825-0159-2mg
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
868679-03-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1825-0159-1mg
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
868679-03-2 90%+
1mg
$54.0 2023-05-17

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamideに関する追加情報

Recent Advances in the Study of N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 868679-03-2)

The compound N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 868679-03-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique dihydropyridine scaffold and fluorinated aromatic substituents, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.

One of the key findings from recent research is the compound's ability to modulate specific kinase pathways, which are critical in cancer cell proliferation and survival. In vitro studies have demonstrated that this molecule exhibits potent inhibitory activity against a subset of tyrosine kinases, with IC50 values in the nanomolar range. These findings suggest its potential as a targeted therapy for cancers driven by aberrant kinase signaling. Additionally, structural-activity relationship (SAR) studies have been conducted to identify key functional groups responsible for its biological activity, paving the way for further optimization.

In vivo studies have further validated the therapeutic potential of N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide. Animal models of xenograft tumors have shown significant tumor growth inhibition upon treatment with this compound, with minimal off-target effects. Pharmacokinetic analyses revealed favorable absorption and distribution profiles, although further optimization may be required to improve metabolic stability and reduce potential drug-drug interactions. These results highlight the compound's potential as a lead candidate for further development.

Beyond its applications in oncology, recent investigations have explored the anti-inflammatory properties of this molecule. Preliminary data indicate that it can suppress the production of pro-inflammatory cytokines in immune cells, suggesting potential utility in treating chronic inflammatory diseases. Mechanistic studies are ongoing to identify the molecular targets involved in this anti-inflammatory activity. The dual functionality of this compound—acting both as a kinase inhibitor and an anti-inflammatory agent—makes it a particularly intriguing candidate for multifactorial diseases such as rheumatoid arthritis and certain types of cancer.

Despite these promising findings, challenges remain in the development of N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide. Issues such as solubility, bioavailability, and potential toxicity need to be addressed in subsequent studies. Researchers are currently exploring various formulation strategies, including nanoparticle-based delivery systems, to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, the recent advancements in the study of N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 868679-03-2) underscore its potential as a versatile therapeutic agent. Its dual mechanisms of action, combined with its favorable pharmacokinetic profile, position it as a promising candidate for further development. Future research should focus on addressing the remaining challenges and advancing this compound through preclinical and clinical trials to fully realize its therapeutic potential.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd